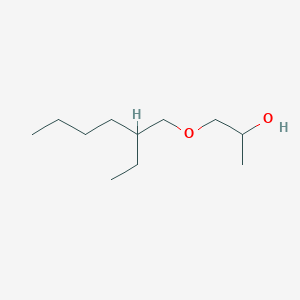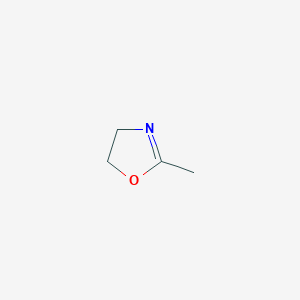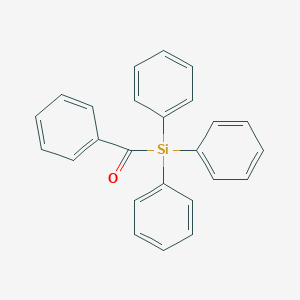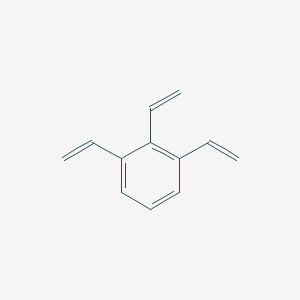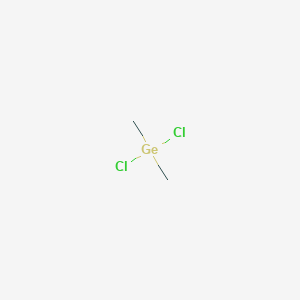
Dimethylgermanium dichloride
Overview
Description
Dimethylgermanium dichloride, with the chemical formula (CH₃)₂GeCl₂, is an organogermanium compound. It is a colorless to pale yellow liquid that is sensitive to moisture and hydrolyzes in water . This compound is primarily used in chemical research and synthesis due to its unique properties and reactivity .
Mechanism of Action
Target of Action
Dimethylgermanium dichloride is an organogermanium compound The primary targets of this compound are not well-documented in the literature
Mode of Action
Organogermanium compounds are generally known for their potential in synthesis and proteomics research .
Action Environment
It’s known that germanium and silicon react very similarly, as if germanium were a very heavy isotope of silicon . This suggests that environmental factors affecting silicon might also affect germanium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylgermanium dichloride can be synthesized through the reaction of germanium tetrachloride with methylmagnesium chloride or methyl lithium. The reaction typically occurs in an anhydrous environment to prevent hydrolysis .
Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled reaction of germanium tetrachloride with methylating agents under anhydrous conditions. The process requires careful handling to avoid moisture, which can lead to the hydrolysis of the product .
Chemical Reactions Analysis
Types of Reactions: Dimethylgermanium dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other groups.
Reduction Reactions: It can be reduced to form dimethylgermanium hydride.
Polymerization Reactions: It can participate in polymerization reactions to form germole-containing π-conjugated polymers.
Common Reagents and Conditions:
Nucleophiles: Such as alkoxides or amines, are commonly used in substitution reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.
Polymerization Conditions: Typically involve the use of lithiated polymer precursors and tetrahydrofuran as a solvent.
Major Products Formed:
Substitution Products: Various organogermanium compounds.
Reduction Products: Dimethylgermanium hydride.
Polymerization Products: Germole-containing π-conjugated polymers.
Scientific Research Applications
Dimethylgermanium dichloride is extensively used in scientific research due to its versatility:
Comparison with Similar Compounds
- Trimethylgermanium chloride
- Diphenylgermanium dichloride
- Dibutylgermanium dichloride
- Diethylgermanium dichloride
Comparison: Dimethylgermanium dichloride is unique due to its specific reactivity and the ability to form π-conjugated polymers. Compared to other organogermanium compounds, it offers distinct advantages in terms of its reactivity with nucleophiles and its applications in polymer chemistry .
Properties
IUPAC Name |
dichloro(dimethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2Ge/c1-5(2,3)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECBLVSMFAWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165156 | |
| Record name | Dichlorodimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1529-48-2 | |
| Record name | Germane, dichlorodimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodimethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorodimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


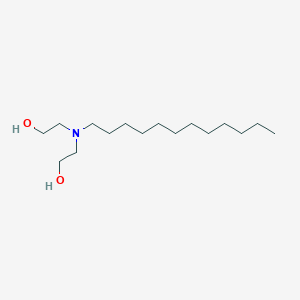
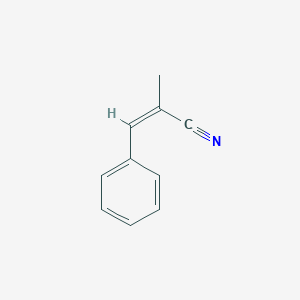
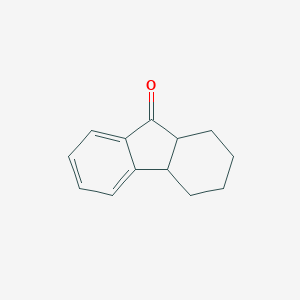
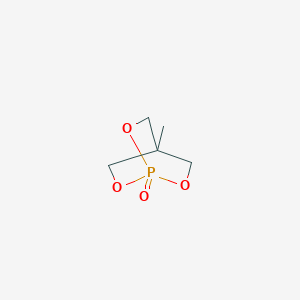
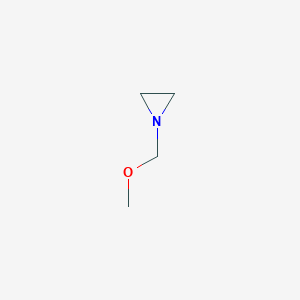
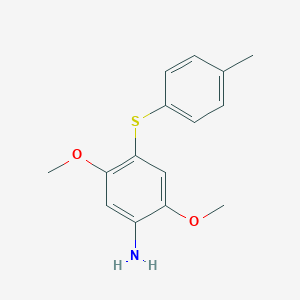


![[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid](/img/structure/B73540.png)
